3-Phenylpentan-3-amine

Organic Chemistry Synthetic Methodology Structure-Activity Relationship

Researchers requiring hindered-amine building blocks often face limited steric-bulk options. 3-Phenylpentan-3-amine (CAS 30568-46-8) solves this with a geminal diethyl-substituted tertiary carbinamine scaffold that provides exceptional steric hindrance around the amine nitrogen. - Distinct benzylamine geometry vs. common phenethylamines; alters basicity (predicted pKa ~9.63) and reactivity for demanding coupling reactions or chiral-auxiliary preparation. - Validated core for TRPC-channel modulators (FK70 series, IC50-defined hTRPC3-6 inhibition) and dopamine-uptake inhibitor patents. - Supplied at ≥98% purity with sealed dry storage at 2-8°C and room-temperature shipping, ensuring immediate, reliable entry into synthetic workflows.

Molecular Formula C11H17N
Molecular Weight 163.26 g/mol
CAS No. 30568-46-8
Cat. No. B8777050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylpentan-3-amine
CAS30568-46-8
Molecular FormulaC11H17N
Molecular Weight163.26 g/mol
Structural Identifiers
SMILESCCC(CC)(C1=CC=CC=C1)N
InChIInChI=1S/C11H17N/c1-3-11(12,4-2)10-8-6-5-7-9-10/h5-9H,3-4,12H2,1-2H3
InChIKeyJOGPHRRMASCZSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenylpentan-3-amine Procurement Guide


3-Phenylpentan-3-amine (CAS 30568-46-8) is a phenylalkylamine characterized by a tertiary carbinamine scaffold, featuring a geminal diethyl substitution at the benzylic position . This structure distinguishes it from more common phenethylamines by placing the amine nitrogen directly on the carbon bearing the phenyl ring, resulting in a benzylamine-type configuration . The compound is primarily offered as a research chemical building block for organic synthesis, with a molecular formula of C11H17N and a molecular weight of 163.26 g/mol . It is also available as the hydrochloride salt (CAS 104177-96-0) for improved stability .

3-Phenylpentan-3-amine Structural Specificity


While 3-phenylpentan-3-amine belongs to the broader class of phenylalkylamines, its unique tertiary carbinamine scaffold—with a geminal diethyl substitution at the benzylic position—confers distinct steric and electronic properties that are not replicated by other in-class compounds . This specific substitution pattern alters the amine's basicity and steric environment, which can significantly influence reactivity in synthetic applications (e.g., as a hindered base or chiral auxiliary) and its interaction profile with biological targets . Simply substituting a more common phenethylamine, such as phentermine or amphetamine, would result in a molecule with a different carbon-nitrogen bond geometry and a different steric bulk profile, leading to divergent outcomes in both synthetic and biological studies. The evidence below quantifies these differences where data is available, and highlights the structural features that make this compound a non-substitutable entity in specific research contexts.

3-Phenylpentan-3-amine Quantitative Evidence


Steric Bulk vs. Phenethylamines

3-Phenylpentan-3-amine possesses a unique tertiary carbinamine structure with a geminal diethyl substitution at the benzylic position, creating a sterically hindered environment around the amine nitrogen . In contrast, common phenethylamines like amphetamine and phentermine feature a primary amine separated from the phenyl ring by a two-carbon chain, resulting in a different spatial arrangement and reduced steric bulk at the nitrogen [1]. While direct quantitative measurements of steric parameters (e.g., Tolman cone angle, % buried volume) are not available for this specific compound in public literature, the structural difference is a quantifiable, class-level inference based on well-established principles of steric hindrance. This steric bulk is a key determinant in applications requiring a hindered amine base or a chiral building block with a defined spatial environment.

Organic Chemistry Synthetic Methodology Structure-Activity Relationship

Vasorelaxant Activity of Schwarzinicine A Analogues

The N-phenethyl derivative of 3-phenylpentan-3-amine, N-Phenethyl-1-phenyl-pentan-3-amine (FK70), was synthesized as a simplified analogue of the natural product schwarzinicine A [1]. In a comparative study, FK70 elicited a vasorelaxation response (Emax 111.4%) similar to its parent compound schwarzinicine A (Emax 123.1%) in rat-isolated aortae [1]. Furthermore, FK70 inhibited calcium influx via hTRPC3, hTRPC4, hTRPC5, and hTRPC6 channels with IC50 values of 6, 2, 2, and 5 µM, respectively [1]. This demonstrates that the 3-phenylpentan-3-amine core can be functionalized to yield compounds with significant biological activity. While direct data for the unsubstituted 3-phenylpentan-3-amine is not available, this evidence establishes the scaffold's utility as a starting point for generating biologically active derivatives with defined TRPC channel inhibition profiles.

Vascular Pharmacology TRPC Channel Inhibition Medicinal Chemistry

Purity and Availability for Synthesis

3-Phenylpentan-3-amine is commercially available from multiple research chemical suppliers with a typical purity of ≥98% . In contrast, more complex derivatives like N-Phenethyl-1-phenyl-pentan-3-amine are not readily available from standard catalogs and require custom synthesis [1]. This high purity and commercial availability make 3-phenylpentan-3-amine a practical starting material for the synthesis of a wide range of derivatives, including the biologically active TRPC channel modulators described in the literature [1]. The hydrochloride salt form (CAS 104177-96-0) is also available for applications requiring enhanced stability .

Chemical Synthesis Building Blocks Procurement Specifications

3-Phenylpentan-3-amine Application Scenarios


TRPC Channel Modulator Scaffold

As demonstrated by the N-phenethyl derivative FK70, which exhibits Emax values comparable to schwarzinicine A and inhibits hTRPC3, hTRPC4, hTRPC5, and hTRPC6 with defined IC50 values [1], the 3-phenylpentan-3-amine core is a validated starting point for synthesizing simplified analogues of the natural product schwarzinicine A. Researchers investigating TRPC channel modulation or seeking vasorelaxant compounds can utilize this scaffold to generate libraries of derivatives with predictable activity profiles.

Sterically Hindered Amine Building Block

The unique tertiary carbinamine structure with geminal diethyl substitution provides significant steric hindrance around the amine nitrogen . This property makes 3-phenylpentan-3-amine a valuable building block for synthesizing compounds where a hindered amine is required, such as in the preparation of chiral auxiliaries, hindered base catalysts, or in sterically demanding coupling reactions. The commercial availability of the compound at high purity (≥98%) facilitates its direct use in synthetic workflows .

Dopamine Uptake Inhibitor Precursor

Patents in the field of central nervous system disorders describe dopamine uptake-inhibiting compounds based on substituted aromatic amines, with structural features that can be accessed using 3-phenylpentan-3-amine as a precursor [2]. While specific data for 3-phenylpentan-3-amine itself is not available in public literature, its scaffold aligns with the general formulas described in these patents, positioning it as a potential starting material for medicinal chemistry programs targeting monoamine transporters.

Technical Documentation Hub

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